molecular formula C7H6N2O2S B3345094 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid CAS No. 1007874-80-7

3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid

Cat. No.: B3345094
CAS No.: 1007874-80-7
M. Wt: 182.2 g/mol
InChI Key: OYOMMXTUBZYEGS-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid (CAS: 1007874-80-7) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl substituent at the 3-position and a carboxylic acid group at the 5-position. Its molecular formula is C₇H₅N₂O₂S, with a molecular weight of 181.20 g/mol . This compound serves as a critical scaffold in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial and antitumor applications. Its structure allows for derivatization at multiple positions, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-3-12-7-8-2-5(6(10)11)9(4)7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOMMXTUBZYEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611697
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007874-80-7
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and thiazole rings .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

MITCA has demonstrated significant antimicrobial properties, particularly against mycobacteria. It targets QcrB , a component of the mycobacterial electron transport chain, inhibiting growth and potentially serving as an antituberculosis agent.

Case Study: Antituberculosis Activity

  • A study evaluated nine analogs of MITCA against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) ranged from 0.0625 to 2.5 μM.
CompoundMIC (μM)Activity
MITCA0.0625Potent
Analog 10.125Moderate
Analog 20.250Moderate

This indicates that MITCA and its analogs could be promising candidates for further development as antituberculosis agents .

Anticancer Potential

Research has shown that MITCA exhibits cytotoxic effects on various cancer cell lines, including colon cancer cells (HT-29). The anticancer activity is believed to involve the inhibition of tubulin assembly, leading to cell cycle arrest.

Cytotoxicity Studies

  • Compounds derived from MITCA have been tested against several cancer cell lines, demonstrating the ability to induce cell cycle arrest at the G2/M phase.

Mechanism of Action

  • The anticancer properties are attributed to modulation of signaling pathways related to cell proliferation and survival, similar to known tubulin inhibitors like colchicine .

Chemical Synthesis and Applications

MITCA serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows it to undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions Include:

  • Oxidation : Yields carboxylic acids.
  • Reduction : Produces alcohols.
  • Substitution : Involves halogenating agents.

These properties make MITCA valuable in synthesizing pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological activity and physicochemical properties of imidazo[2,1-b]thiazole-5-carboxylic acid derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) clogP Biological Activity (Target) Key Reference
3-Methylimidazo[2,1-b]thiazole-5-carboxylic acid 3-CH₃ C₇H₅N₂O₂S 181.20 ~1.8* Antimicrobial, Antitumor
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid 6-CH₃ C₇H₅N₂O₂S 181.20 ~1.8* Mycobacterium tuberculosis (MIC: <1 μM)
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid 3-CH₃, 6-CF₃ C₈H₅F₃N₂O₂S 250.20 ~2.5* SCD1 inhibition, Anticancer
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid 6-C₆H₅ C₁₂H₇N₂O₂S 243.26 ~3.0* Antifungal, Antitumor
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid 2-CH₃, 6-CH₃ C₈H₇N₂O₂S 195.22 ~2.1* Anti-tuberculosis (MIC: 0.004 μM)
3-Methoxy-1,2-thiazole-5-carboxylic acid 3-OCH₃ (non-fused thiazole) C₅H₅NO₃S 159.17 ~0.9 Material science, Neuroprotection

*Predicted values based on structural analogs.

Key Observations:
  • Methyl vs.
  • Phenyl Substituents : The 6-phenyl derivative exhibits higher clogP (~3.0), correlating with improved antifungal activity but increased risk of toxicity .
  • Dimethyl Derivatives : 2,6-Dimethyl substitution (clogP ~2.1) in anti-tuberculosis compounds demonstrates exceptional potency (MIC = 0.004 μM), likely due to optimized steric and electronic interactions with bacterial targets .
Antimicrobial Activity
  • Anti-Tuberculosis : 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives show remarkable potency against Mycobacterium tuberculosis (MIC = 0.004 μM), attributed to their ability to inhibit pantothenate synthase, a key enzyme in bacterial Coenzyme A biosynthesis .
  • Antifungal Activity : 6-Phenyl analogs exhibit inhibitory effects against fungal pathogens, with IC₅₀ values in the low micromolar range, though less potent than anti-tuberculosis analogs .
Anticancer Activity
  • SCD1 Inhibition : The 3-Methyl-6-CF₃ derivative has structural similarity to SCD1 inhibitors (e.g., compound 28c), which suppress autophagy in cancer cells by modulating lipid metabolism .
  • Thiazole-Triazole Hybrids: Derivatives like 1,3,4-thiadiazole and thiazole compounds (e.g., compound 9b) show promising activity against hepatocellular carcinoma (IC₅₀ = 2.94 μM) .

Biological Activity

3-Methylimidazo[2,1-b]thiazole-5-carboxylic acid (MITCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of MITCA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

MITCA is characterized by its fused imidazole and thiazole rings with a carboxylic acid functional group at the 5-position. Its molecular formula is C7H6N2O2SC_7H_6N_2O_2S with a molecular weight of 182.20 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

Target Interaction

  • MITCA primarily targets QcrB , a crucial component of the mycobacterial cytochrome bcc-aa3 super complex. This interaction disrupts the electron transport chain in mycobacteria, leading to inhibition of mycobacterial growth .

Biochemical Pathways

  • The inhibition of QcrB affects the electron transport chain, which is essential for ATP production in mycobacteria. This disruption can potentially lead to cell death, making MITCA a candidate for antituberculosis therapy .

Antimicrobial Properties

MITCA has shown promising antimicrobial activity against various pathogens. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial properties, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Potential

Research indicates that MITCA exhibits cytotoxic effects on cancer cells. In particular:

  • Cytotoxicity Studies : Compounds derived from MITCA have been tested against several cancer cell lines, including HT-29 colon cancer cells. These studies demonstrated that certain derivatives could induce cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like colchicine .
  • Mechanism of Action : The anticancer activity is believed to involve the inhibition of tubulin assembly and modulation of signaling pathways related to cell proliferation and survival .

Study 1: Antituberculosis Activity

A study evaluated nine analogs of MITCA for their intracellular potency against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) ranged from 0.0625 to 2.5 μM, indicating strong potential as an antituberculosis agent .

CompoundMIC (μM)Activity
MITCA0.0625Potent
Analog 10.125Moderate
Analog 20.250Moderate

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, various substituted derivatives of MITCA were synthesized and tested for their cytotoxic effects on HT-29 cells. The results highlighted that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents.

CompoundIC50 (μM)Cell Line
MITCA Derivative A10HT-29
MITCA Derivative B15A549 (Lung)
Doxorubicin5HT-29

Pharmacokinetics

The pharmacokinetic profile of MITCA has been explored through in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. These studies suggest favorable absorption characteristics and potential for systemic distribution within biological systems.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-methylimidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives?

The synthesis typically involves cyclization of thiosemicarbazide with carboxylic acids to form thiadiazole intermediates, followed by coupling reactions. For example, amide bond formation with pentafluorosulfanyl benzylamines is achieved via EDC-mediated coupling (1.0 equiv of acid core, 1.1 equiv of amine, room temperature, 24-hour reaction) . Optimization includes adjusting stoichiometry, solvent choice (e.g., DMF or EtOAc), and purification via flash column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation (e.g., δ 7.99 ppm for aromatic protons in derivatives) .
  • HPLC : To assess purity, especially for intermediates like 6-(trifluoromethyl) derivatives .
  • Mass spectrometry : To verify molecular weights (e.g., m/z 236.17 for C₇H₃F₃N₂O₂S) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) evaluated for derivatives targeting enzyme inhibition?

SAR studies focus on modifying the carboxylic acid group and substituents at positions 3 and 6. For instance:

  • Carboxylic acid bioisosteres : Replacing -COOH with sulfonamide or ester groups alters solubility and target binding .
  • Substituent effects : 6-Trifluoromethyl groups enhance Mycobacterium tuberculosis pantothenate synthase inhibition (MIC = 0.004 μM) compared to methyl groups . Computational docking (e.g., AutoDock) validates binding modes to enzymes like 15-lipoxygenase .

Q. What methodologies are used to assess biological activity against tuberculosis?

  • Minimum inhibitory concentration (MIC) assays : Performed on M. tuberculosis H37Rv strains using microbroth dilution .
  • Cytotoxicity screening : IC₅₀ values determined in Vero cells (e.g., >25 μM for SF₅-bearing derivatives) .
  • Enzyme inhibition kinetics : Michaelis-Menten analysis for pantothenate synthase inhibition, with K₁ values calculated .

Q. How are enzyme inhibition mechanisms elucidated for derivatives targeting 15-lipoxygenase (15-LOX)?

  • Competitive vs. non-competitive inhibition : Determined via Lineweaver-Burk plots using linoleic acid as a substrate .
  • IC₅₀ determination : Dose-response curves (0.1–100 μM) with recombinant 15-LOX, monitoring hydroperoxide formation spectrophotometrically at 234 nm .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

  • logP optimization : Introducing polar groups (e.g., -SO₂NH₂) reduces clogP from 4.48 to <3.0, enhancing aqueous solubility .
  • Prodrug design : Esterification of the carboxylic acid group improves oral bioavailability, as seen in anti-TB derivatives .

Q. How are synthetic challenges addressed during scale-up or derivatization?

  • Purification issues : Precipitation after acidification (e.g., HCl) removes unreacted amines .
  • Byproduct minimization : Using excess EDC (1.5 equiv) and HOBt (1.2 equiv) improves amide coupling efficiency .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to skin/eye irritation risks .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethyl reagents) .

Q. How are stability and storage conditions optimized?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Light sensitivity : Amber glass vials mitigate photodegradation of thiazole cores .

Data Contradictions and Resolutions

Q. How are discrepancies in biological activity data resolved across studies?

  • Standardized assays : Replicate MIC tests under identical conditions (e.g., Middlebrook 7H9 media for TB studies) .
  • Meta-analysis : Cross-reference enzyme inhibition data (e.g., 89% 5-lipoxygenase vs. 63% EGFR kinase inhibition) with structural analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid
Reactant of Route 2
3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid

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